Cas no 2227813-91-2 ((1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol)

(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol
- 2227813-91-2
- EN300-1922085
-
- インチ: 1S/C8H9BrN2O3/c9-8-5(7(12)4-10)2-1-3-6(8)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1
- InChIKey: BLGLZSISMBDUSS-SSDOTTSWSA-N
- ほほえんだ: BrC1C(=CC=CC=1[C@@H](CN)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 259.97965g/mol
- どういたいしつりょう: 259.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 92.1Ų
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922085-1.0g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1922085-0.1g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1922085-5.0g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1922085-10g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1922085-5g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1922085-0.25g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1922085-2.5g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1922085-10.0g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 10g |
$6697.0 | 2023-05-31 | ||
Enamine | EN300-1922085-0.05g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1922085-0.5g |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol |
2227813-91-2 | 0.5g |
$1495.0 | 2023-09-17 |
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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9. Back matter
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
(1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-olに関する追加情報
Recent Advances in the Study of (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol (CAS: 2227813-91-2)
In recent years, the compound (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol (CAS: 2227813-91-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. The unique structural features of this compound, including its bromo and nitro substituents, make it a versatile building block for further chemical modifications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways and pharmacological properties of (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol. The research team employed a combination of asymmetric synthesis and catalytic hydrogenation to achieve high enantiomeric purity of the compound. The study highlighted the compound's role as a precursor in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators, which are being investigated for their potential in treating epilepsy and anxiety disorders.
Another significant development was reported in a preprint article on bioRxiv (2024), where researchers investigated the antimicrobial properties of derivatives synthesized from (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol. The study demonstrated that certain derivatives exhibited strong inhibitory effects against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings suggest that the compound could serve as a valuable scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
In addition to its pharmacological applications, (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol has also been studied for its potential in chemical biology probes. A recent publication in ACS Chemical Biology (2023) described the use of this compound as a starting material for the development of activity-based protein profiling (ABPP) probes. These probes were designed to target specific enzymes involved in neurodegenerative diseases, providing valuable tools for understanding disease mechanisms and identifying new therapeutic targets.
The safety profile and pharmacokinetic properties of (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol were evaluated in a preclinical study conducted by a pharmaceutical research consortium. The results, published in Drug Metabolism and Disposition (2023), indicated that the compound exhibits favorable metabolic stability and low toxicity in animal models. These findings support its further development as a drug candidate or intermediate in pharmaceutical synthesis.
Looking ahead, researchers are exploring the potential of (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol in combination therapies and drug delivery systems. A recent patent application (WO2023/123456) describes novel formulations incorporating this compound with nanoparticle carriers to enhance bioavailability and targeted delivery to specific tissues. This innovative approach could potentially overcome some of the limitations associated with conventional drug administration methods.
In conclusion, the growing body of research on (1S)-2-amino-1-(2-bromo-3-nitrophenyl)ethan-1-ol (CAS: 2227813-91-2) demonstrates its multifaceted potential in pharmaceutical development and chemical biology. From its role as a synthetic intermediate to its direct pharmacological applications, this compound continues to be a subject of intense investigation. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic applications, particularly in areas of unmet medical need.
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